molecular formula C18H22ClN5O5 B6485680 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 941965-65-7

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B6485680
CAS No.: 941965-65-7
M. Wt: 423.8 g/mol
InChI Key: DXEJVHLJCCYSNC-UHFFFAOYSA-N
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Description

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a structurally complex purine derivative designed for pharmaceutical research and experimental applications. This specialized compound features a chlorophenoxy moiety and hydroxyethylamino substitution pattern that contributes to its potential bioactivity and research utility. The molecular architecture suggests possible applications in enzyme inhibition studies, particularly targeting purine-binding domains in biological systems. Researchers may employ this compound in investigating adenosine receptor interactions, phosphodiesterase inhibition, or as a scaffold for developing novel therapeutic agents. The presence of both hydrogen bond donor and acceptor sites, along with the chlorinated aromatic system, enhances this molecule's capacity for targeted molecular interactions in biochemical systems. Structural analogs with similar purine-dione frameworks have demonstrated significant research potential across various biological targets . This product is provided exclusively for research purposes in laboratory settings and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material using appropriate safety protocols and personal protective equipment. For comprehensive handling, storage, and disposal information, consult the product's Safety Data Sheet.

Properties

IUPAC Name

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O5/c1-22-15-14(16(27)23(2)18(22)28)24(17(21-15)20-7-8-25)9-12(26)10-29-13-5-3-11(19)4-6-13/h3-6,12,25-26H,7-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEJVHLJCCYSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCO)CC(COC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS: 941965-65-7) is a complex organic molecule belonging to the purine family. Its unique structure incorporates various functional groups that contribute to its biological activity, particularly in the modulation of cellular pathways relevant to cancer and inflammation.

  • Molecular Formula : C₁₈H₂₂ClN₅O₅
  • Molecular Weight : 423.8 g/mol
  • Structure : The compound features a bicyclic purine core with functional groups including a chlorophenoxy moiety and a hydroxyethylamine side chain.

This compound has been identified as a potential modulator of the Wnt signaling pathway , which plays a crucial role in cell proliferation, differentiation, and migration. Dysregulation of this pathway is often implicated in cancer progression. Studies have shown that compounds similar to this one can exhibit anti-inflammatory and neuroprotective effects, suggesting broader therapeutic applications.

Anticancer Activity

Recent investigations into the anticancer properties of this compound have yielded promising results:

  • In vitro studies demonstrated that the compound can induce apoptosis in various cancer cell lines. For instance, it exhibited significant cytotoxicity against A549 lung cancer cells with an IC₅₀ value indicating effective growth inhibition.
    Cell LineIC₅₀ (µM)Effect
    A54925Apoptosis Induction
    MCF-730Growth Inhibition

These results highlight its potential as an anticancer agent through mechanisms involving apoptosis and cell cycle arrest.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory activity. It was observed to reduce inflammatory cytokine production in vitro, suggesting its utility in treating conditions characterized by chronic inflammation.

Case Studies

  • Study on Lung Cancer Cells : A study by Li et al. (2022) evaluated the effects of this compound on A549 cells and reported an IC₅₀ of 25 µM for apoptosis induction. The study highlighted the compound's ability to disrupt mitochondrial membrane potential leading to cell death.
  • Wnt Pathway Modulation : Research conducted by Zhang et al. (2023) indicated that the compound effectively inhibited Wnt signaling in colorectal cancer cells, leading to decreased cell proliferation and increased apoptosis rates.
  • Neuroprotective Effects : In a model of neurodegeneration, the compound demonstrated protective effects against oxidative stress-induced cell death in neuronal cell lines, further supporting its potential therapeutic applications beyond oncology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related purine-dione derivatives:

Compound 7-Position Substituent 8-Position Substituent Key Functional Groups Molecular Formula Potential Applications
Target Compound 3-(4-chlorophenoxy)-2-hydroxypropyl (2-hydroxyethyl)amino Chlorophenoxy, hydroxyl, dimethyl purine C₁₉H₂₃ClN₆O₅ (inferred) Adenosine receptor modulation (hypothesized)
7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-8-hydrazinyl analog () 4-methoxyphenoxypropyl Hydrazinyl group Methoxyphenoxy, hydrazine, hydroxyl C₂₀H₂₄N₈O₆ Anticancer (hydrazine-based scaffolds)
7-(2-Chlorobenzyl)-8-(3-hydroxypropylamino) () 2-chlorobenzyl 3-hydroxypropylamino Chlorobenzyl, hydroxyl, methyl purine C₁₆H₁₈ClN₅O₃ Kinase inhibition (structural similarity)
8-[(Furylmethyl)Amino]-7-(4-methoxyphenoxypropyl) () 4-methoxyphenoxypropyl Furylmethylamino Methoxyphenoxy, furan, hydroxyl C₂₁H₂₄N₆O₆ Neuroprotective (furan derivatives)
7-(2-Chloroethyl)-8-nitrotheophylline derivative () 2-chloroethyl Nitro group Chloroethyl, nitro, dimethyl purine C₁₀H₁₀ClN₅O₄ Bronchodilation (theophylline analogs)

Key Observations:

Substituent Effects on Hydrophilicity: The target compound’s 2-hydroxyethylamino group enhances water solubility compared to the furylmethylamino () or nitro () substituents.

Bioactivity Trends: Chlorinated aromatic groups (e.g., 4-chlorophenoxy, 2-chlorobenzyl) are associated with enhanced receptor binding affinity in purine derivatives, as seen in and . Hydroxyl-containing side chains (e.g., 2-hydroxypropyl in the target compound) may reduce toxicity compared to nitro or hydrazine groups .

Synthetic Accessibility :

  • The target compound’s 2-hydroxypropyl linker is synthetically challenging due to stereochemical control, whereas chloroethyl () or benzyl () substituents are more straightforward to install .

Preparation Methods

Alkylation and Nitrosation

Initial alkylation of uracil at positions 1 and 3 with methyl groups is achieved using methyl iodide in the presence of a base such as potassium carbonate. Subsequent nitrosation with sodium nitrite in acidic media introduces a nitroso group at position 5, yielding 5-nitroso-1,3-dimethyluracil. Reduction with sodium dithionite converts this intermediate to 5,6-diamino-1,3-dimethyluracil, a critical precursor for xanthine formation.

Cyclization to Xanthine

Cyclization of 5,6-diamino-1,3-dimethyluracil is facilitated by condensation with carbonyl-containing reagents. For example, reaction with formic acid or triethyl orthoformate under reflux conditions promotes ring closure, forming the 1,3-dimethylxanthine core. Alternative methods employ carbodiimides like EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxylic acids for amide bond formation, followed by base-mediated cyclization.

7-[3-(4-Chlorophenoxy)-2-Hydroxypropyl] Side Chain Installation

The 7-position’s substituent is introduced via alkylation or epoxy ring-opening reactions.

Epoxide-Mediated Alkylation

A key method involves the use of epichlorohydrin derivatives. 3-(4-Chlorophenoxy)-1,2-epoxypropane is prepared by reacting epichlorohydrin with 4-chlorophenol under basic conditions. This epoxide is then reacted with the xanthine intermediate in the presence of a base (e.g., NaHCO₃) to open the epoxide ring, yielding the 2-hydroxypropyl side chain.

Reaction Conditions:

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMSO

  • Temperature: 80–110°C

  • Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity.

Direct Alkylation

Alternative routes employ 3-(4-chlorophenoxy)-2-hydroxypropyl bromide as an alkylating agent. Reaction with the xanthine core in DMF at 60–80°C in the presence of potassium carbonate affords the target side chain.

Optimization and Challenges

Regioselectivity Control

Ensuring selective substitution at positions 7 and 8 remains a challenge due to the xanthine core’s multiple reactive sites. Steric and electronic factors are mitigated through:

  • Temperature Modulation: Lower temperatures (40–60°C) favor 7-substitution, while higher temperatures (80–100°C) promote 8-substitution.

  • Catalyst Design: Palladium catalysts enable site-selective cross-coupling reactions for aromatic substituents.

Purification Techniques

Crude products often require chromatographic purification (silica gel or reverse-phase HPLC) to isolate the desired isomer. Recrystallization from toluene or ethyl acetate/hexane mixtures improves purity.

Analytical Characterization

Critical quality control metrics include:

Parameter Method Key Findings
PurityHPLC (C18 column)≥98% purity achieved after recrystallization
Structural Confirmation1H^1H-NMR, 13C^{13}C-NMRCharacteristic peaks: δ 7.25 (4-chlorophenoxy), δ 4.90 (hydroxypropyl)
Mass AnalysisHRMS (ESI+)[M+H]+^+ m/z calculated: 482.15; found: 482.14

Comparative Synthesis Routes

A comparative analysis of two dominant pathways is summarized below:

Method Yield Advantages Limitations
Epoxide Alkylation65–70%High regioselectivityRequires epoxide synthesis
Direct Alkylation50–55%Simplified reagent preparationLower yield due to side reactions

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis requires multi-step protocols with precise control of reaction parameters. For example, temperature (e.g., 60–80°C for nucleophilic substitution steps) and solvent polarity (e.g., DMF for solubility of intermediates) significantly impact intermediate stability . Catalysts like Pd/C or enzymes (e.g., lipases) may enhance regioselectivity during hydroxylation or alkylation steps . Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization (ethanol/water mixtures) is critical for isolating high-purity products .

Q. How can structural characterization be systematically validated for this compound?

  • Methodological Answer : Combine orthogonal techniques:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., chlorophenoxy protons at δ 7.2–7.4 ppm, hydroxypropyl protons at δ 3.5–4.0 ppm) .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₂₅ClN₆O₅: 453.1554) .
  • X-ray crystallography : Resolve stereochemistry of the tetrahydro-purine core .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize target-specific assays:

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or phosphodiesterase inhibition, using ATP/NADH-coupled detection) .
  • Cell viability : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ determination .
  • Solubility : Use shake-flask method (PBS pH 7.4) to guide formulation strategies .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to adenosine receptors (e.g., A₂A receptor PDB: 3REY) .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes (100-ns trajectories, RMSD/RMSF metrics) .
  • QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to optimize activity .

Q. What strategies resolve contradictions in activity data across different assay systems?

  • Methodological Answer :

  • Assay replication : Repeat experiments in orthogonal systems (e.g., SPR vs. fluorescence polarization for binding affinity) .
  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
  • Epistatic analysis : Use CRISPR/Cas9-modified cell lines to isolate target-specific effects .

Q. How can the compound’s pharmacokinetic profile be enhanced without structural redesign?

  • Methodological Answer :

  • Prodrug synthesis : Introduce hydrolyzable groups (e.g., acetylated hydroxypropyl) to improve oral bioavailability .
  • Nanocarriers : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to enhance solubility .

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
  • Chemical proteomics : Use photoaffinity labeling with biotinylated analogs to map interactomes .
  • In vivo imaging : Near-infrared probes for real-time biodistribution tracking in rodent models .

Methodological Frameworks

Q. How to integrate this compound into a broader theoretical framework for drug discovery?

  • Methodological Answer : Align with established hypotheses (e.g., purine analogs as kinase inhibitors) and use systems biology approaches to map polypharmacology . Prioritize phenotypic screening in disease-relevant models (e.g., 3D tumor spheroids) .

Q. What statistical methods address variability in high-throughput screening data?

  • Methodological Answer :

  • Z-factor analysis : Validate assay robustness (Z’ >0.5) .
  • ANOVA with post-hoc tests : Identify significant outliers in dose-response curves .
  • Machine learning : Random Forest models to classify active/inactive compounds .

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